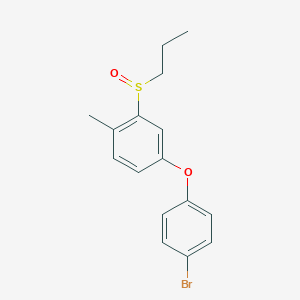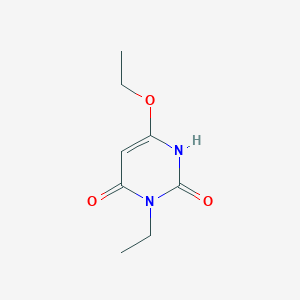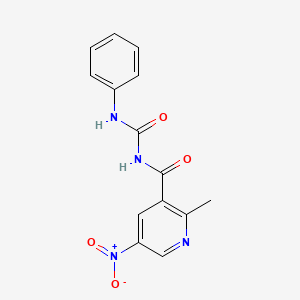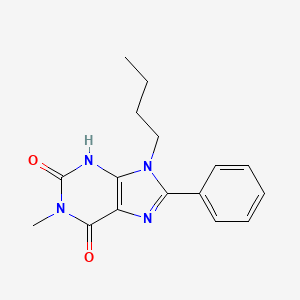
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is an organic compound characterized by the presence of a bromophenoxy group, a methyl group, and a propane-1-sulfinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of phenol to obtain 4-bromophenol, which is then reacted with 1-methyl-2-(propane-1-sulfinyl)benzene under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of temperature and pressure, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium hydride, DMF as solvent, elevated temperatures.
Major Products
Oxidation: Formation of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene.
Reduction: Formation of 4-(4-Phenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the sulfinyl group may participate in redox reactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- 4-(4-Fluorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- 4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
Uniqueness
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets.
Propiedades
Número CAS |
61166-75-4 |
|---|---|
Fórmula molecular |
C16H17BrO2S |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
4-(4-bromophenoxy)-1-methyl-2-propylsulfinylbenzene |
InChI |
InChI=1S/C16H17BrO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3 |
Clave InChI |
NLIZBTRQRNSROW-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)



![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)


![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)

